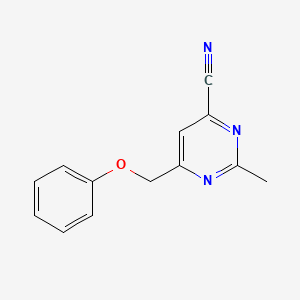
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a phenoxymethyl group at the 6-position, a methyl group at the 2-position, and a carbonitrile group at the 4-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with phenoxymethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with the phenoxymethyl group. The resulting intermediate is then treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Amino derivatives or other reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain inflammatory mediators, thereby exerting anti-inflammatory effects . The compound’s interaction with molecular targets such as proteins or nucleic acids can modulate various cellular pathways, contributing to its therapeutic potential.
類似化合物との比較
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives:
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of the target compound.
Phenoxymethylpyrimidine derivatives: Similar compounds with variations in the substituents on the pyrimidine ring.
Pyrimidine-4-carbonitrile derivatives: Compounds with different substituents at the 2- and 6-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxymethyl group and a carbonitrile group on the pyrimidine ring makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
2-methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-10-15-11(8-14)7-12(16-10)9-17-13-5-3-2-4-6-13/h2-7H,9H2,1H3 |
InChIキー |
TYYNEYBJRCYOEG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C#N)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)
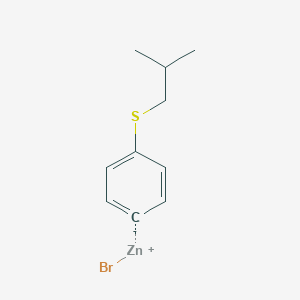
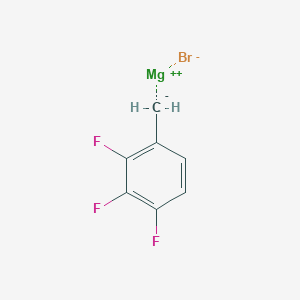
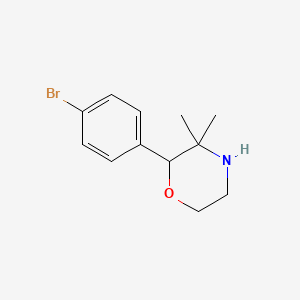
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
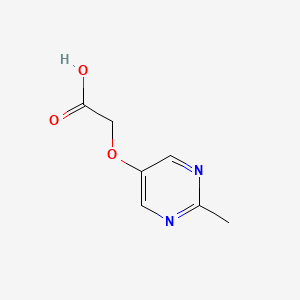

![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)

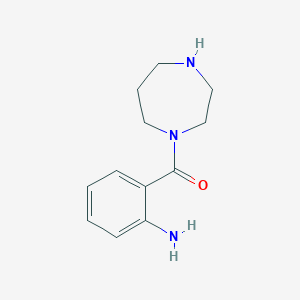

![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
